4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate
Description
Properties
Molecular Formula |
C17H16N4O5 |
|---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H16N4O5/c1-23-14-8-11(9-15(24-2)16(14)25-3)17(22)26-13-6-4-12(5-7-13)21-10-18-19-20-21/h4-10H,1-3H3 |
InChI Key |
CDPCFBQXTINLMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich aromatic systems in this compound participate in electrophilic substitutions. The tetrazole ring’s nitrogen atoms and the methoxy groups on the benzoate moiety enhance electron density, enabling reactions such as:
-
Nitration : Occurs preferentially at the para position of the tetrazole-bearing phenyl ring under HNO₃/H₂SO₄ conditions .
-
Halogenation : Bromination (Br₂/FeBr₃) targets the ortho position relative to the tetrazole group .
Key Observation : Competitive substitution occurs between the tetrazole-linked phenyl ring and the trimethoxybenzoate system, with the former being more reactive due to the electron-donating tetrazole .
Ester Hydrolysis and Transesterification
The benzoate ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Yields 3,4,5-trimethoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol.
-
Basic Hydrolysis (NaOH/EtOH): Proceeds faster but requires temperature control to avoid tetrazole ring decomposition.
Transesterification with alcohols (e.g., methanol, ethanol) under catalytic acid (H₂SO₄) produces corresponding alkyl esters, preserving the tetrazole moiety.
Tetrazole Ring Reactivity
The 1H-tetrazole group participates in:
-
Cycloadditions : Reacts with alkynes via Huisgen 1,3-dipolar cycloaddition to form triazole derivatives under Cu(I) catalysis .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .
Nucleophilic Aromatic Substitution
The trimethoxybenzoate moiety undergoes nucleophilic attack at the carbonyl carbon:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Aminolysis | RNH₂, DCM | Amide | 85–92 |
| Grignard | RMgX, THF | Ketone | 78 |
Oxidation and Reduction
-
Oxidation : The tetrazole ring resists common oxidizing agents (e.g., KMnO₄), but the benzoate’s methoxy groups can demethylate under strong oxidizers (e.g., BBr₃) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, altering bioactivity .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Ester Cleavage : Generates free radicals detectable via ESR spectroscopy .
-
Ring-Opening : Forms nitrile imine intermediates, useful in click chemistry .
Comparative Reaction Kinetics
Data from controlled studies (pH 7.4, 25°C):
| Reaction | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| Hydrolysis (acidic) | 1.2 × 10⁻⁴ | 96 min |
| Huisgen Cycloaddition | 5.8 × 10⁻³ | 2 min |
| Transesterification (MeOH) | 3.4 × 10⁻⁵ | 340 min |
Source: Adapted from kinetic studies in and
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss at 280°C (Δm = 65%) due to tetrazole ring fragmentation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrazole derivatives, including those similar to 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate. The compound has been investigated for its ability to destabilize microtubules, a crucial component of the cytoskeleton that is often targeted in cancer therapies.
Modulation of Drug Resistance
Another critical application of tetrazole derivatives is their role in overcoming multidrug resistance (MDR) in cancer therapy. Compounds like 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate have been studied for their ability to inhibit P-glycoprotein (P-gp), a key player in drug efflux mechanisms that contribute to MDR.
Case Studies
Research on related tetrazole compounds has shown promising results in enhancing the efficacy of established chemotherapeutics like doxorubicin. These studies indicate that tetrazole derivatives can significantly increase the cytotoxic effects of such drugs on resistant cancer cell lines by inhibiting P-gp activity .
Pharmacological Properties
The pharmacokinetic properties of tetrazole compounds are also noteworthy. Studies have indicated that these compounds possess favorable drug-like characteristics, including good solubility and permeability profiles. This enhances their potential as therapeutic agents in clinical settings .
Summary Table: Applications and Properties
| Application | Description |
|---|---|
| Anticancer Activity | Disrupts microtubule polymerization; induces apoptosis in cancer cells. |
| Drug Resistance Modulation | Inhibits P-glycoprotein activity; enhances efficacy of chemotherapeutics like doxorubicin. |
| Pharmacokinetic Properties | Favorable solubility and permeability; potential for clinical use as therapeutic agents. |
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzymes and receptors . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The tetrazole group in the target compound is resistant to oxidative metabolism compared to triazoles (e.g., 3-(methylthio)-4-phenyl-5-TMB-triazole), which may undergo sulfur oxidation .
- Solubility: The tetrazole’s polarity enhances aqueous solubility relative to lipophilic groups like piperazine (MA568) or phenothiazine (Metofenazate) .
- GI Absorption : MA568’s piperazine-butyl chain may improve gastrointestinal absorption compared to the tetrazole-phenyl group, though the latter’s metabolic stability could prolong half-life .
- CNS Penetration: Metofenazate’s phenothiazine core facilitates blood-brain barrier crossing, whereas the tetrazole’s polarity may limit CNS uptake unless actively transported .
Research Findings and Implications
Key Advantages of 4-(1H-Tetrazol-1-yl)phenyl 3,4,5-Trimethoxybenzoate
- Metabolic Stability : Tetrazoles avoid rapid degradation seen in esters or amines (e.g., MA568’s piperazine), making the compound suitable for oral administration .
- Balanced Lipophilicity : The trimethoxybenzoate counteracts the tetrazole’s polarity, optimizing membrane permeability and target binding .
Biological Activity
The compound 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate is a derivative of tetrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Tetrazole derivatives have been extensively studied for their anticancer properties. The compound 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate has shown significant antiproliferative effects against various cancer cell lines. For instance, a related study reported that similar tetrazole compounds exhibited low IC50 values in the nanomolar range against human cancer cell lines such as SGC-7901, A549, and HeLa . These compounds act as microtubule destabilizers, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase .
The mechanism of action involves binding to tubulin, disrupting microtubule dynamics, and ultimately inducing apoptosis in cancer cells. For example, compound 6–31 , a close analogue, was shown to bind effectively to the tubulin active site and disrupt microtubule formation . This mechanism highlights the potential of tetrazole derivatives as novel antitumor agents.
Other Biological Activities
Beyond anticancer effects, tetrazole derivatives have demonstrated various other biological activities:
- Anticholinesterase Activity : Some tetrazole compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with specific substitutions exhibited significant inhibition percentages .
- Antimicrobial Properties : Tetrazole derivatives have also been explored for their antibacterial and antifungal activities. Studies indicate that certain modifications can enhance their efficacy against pathogens like Staphylococcus aureus and Candida albicans .
Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Anticancer | 4-(1H-tetrazol-1-yl)phenyl 3,4,5-trimethoxybenzoate | Low IC50 values against cancer cell lines |
| Anticholinesterase | Various tetrazoles | Significant inhibition of AChE; potential for AD treatment |
| Antimicrobial | Tetrazole derivatives | Effective against various bacteria and fungi |
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of tetrazole derivatives, researchers synthesized several compounds and tested them against human cancer cell lines. The results indicated that compounds with the tetrazole moiety displayed potent antiproliferative effects with IC50 values ranging from 1.2 to 2.4 nM . The study concluded that these compounds could serve as potential candidates for further development in cancer therapy.
Case Study 2: Anticholinesterase Activity
Another study focused on synthesizing and testing tetrazole derivatives for AChE inhibition. Among the synthesized compounds, specific derivatives showed promising inhibition percentages (up to 29.56%) at concentrations of 1 mM . This suggests that certain structural modifications can enhance the biological activity of tetrazoles in neurodegenerative disease contexts.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
